1-Cyclopentene-1-carbodithioic acid, 2-amino-

Coordination Chemistry Linkage Isomerism Ligand Design

1‑Cyclopentene‑1‑carbodithioic acid, 2‑amino‑ (synonym: 2‑aminocyclopent‑1‑ene‑1‑carbodithioic acid; abbreviated ACDA or HACDA; CAS 20735‑33‑5, molecular formula C₆H₉NS₂, MW 159.27) is a cyclic, enamine‑stabilised 1,1‑dithioacid that functions as an ambidentate S,N‑chelating ligand. The rigid cyclopentene backbone restricts the geometry of the donor atoms, creating a distinct pseudo‑aromatic electronic environment that differentiates it from acyclic dithiocarbamates such as sodium diethyldithiocarbamate.

Molecular Formula C6H9NS2
Molecular Weight 159.3 g/mol
CAS No. 20735-33-5
Cat. No. B12644998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentene-1-carbodithioic acid, 2-amino-
CAS20735-33-5
Molecular FormulaC6H9NS2
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESC1CC(=C(C1)N)C(=S)S
InChIInChI=1S/C6H9NS2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9)
InChIKeyQEPNQAYQEUPDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentene-1-carbodithioic acid, 2-amino- (20735-33-5): Baseline Identity for Scientific Procurement


1‑Cyclopentene‑1‑carbodithioic acid, 2‑amino‑ (synonym: 2‑aminocyclopent‑1‑ene‑1‑carbodithioic acid; abbreviated ACDA or HACDA; CAS 20735‑33‑5, molecular formula C₆H₉NS₂, MW 159.27) is a cyclic, enamine‑stabilised 1,1‑dithioacid that functions as an ambidentate S,N‑chelating ligand . The rigid cyclopentene backbone restricts the geometry of the donor atoms, creating a distinct pseudo‑aromatic electronic environment that differentiates it from acyclic dithiocarbamates such as sodium diethyldithiocarbamate. ACDA serves as a versatile precursor for organotin(IV), transition metal, lanthanide, and main‑group complexes, and as a single‑source molecular precursor for metal sulfide nanoparticles [1].

Why In‑Class Compounds Cannot Interchange with 1‑Cyclopentene‑1‑carbodithioic acid, 2‑amino-


Common dithiocarbamates (e.g., diethyldithiocarbamate) offer only a symmetric S,S‑chelate with no alternative binding mode. ACDA is structurally distinct because the electron‑donating 2‑amino group conjugated to the cyclopentene ring permits two competing chelation modes: (S,S) via the dithioacid moiety or (N,S) via the amino‑nitrogen and a thiol sulfur [1]. Ab initio studies quantify that the (S,S) mode is more stable by ca. 50 kJ mol⁻¹ for Ni²⁺, Pd²⁺, and Pt²⁺, a gap that can be tuned by N‑alkylation, which eliminates the (N,S) option and forces exclusive (S,S) coordination [2]. This tunable denticity has no parallel in the acyclic dithiocarbamate family and directly impacts complex solubility, redox potential, and metal‑ion selectivity. Consequently, substituting ACDA with a generic dithiocarbamate or monothio‑analogue (e.g., 2‑aminocyclopent‑1‑ene‑1‑carbothioamide) would forfeit the dual‑mode coordination and the associated selectivity advantages demonstrated in ion‑exchange, flotation‑separation, and optical sensing applications [3].

Quantitative Differentiation of 1‑Cyclopentene‑1‑carbodithioic acid, 2‑amino- Against Closest Analogs


Coordination Mode Preference: (S,S) vs (N,S) Energy Gap Quantified by Ab Initio Calculation

ACDA is unique among common dithioacid ligands in possessing two viable chelation modes. An ab initio DFT (B3LYP) study on M·(ACDA)₂ complexes (M = Ni²⁺, Pd²⁺, Pt²⁺) determined that the (S,S) coordination mode is more stable than the competing (N,S) mode by ca. 50 kJ mol⁻¹ [1]. In contrast, acyclic dithiocarbamates such as diethyldithiocarbamate possess only the symmetric S,S‑donor set and cannot exhibit linkage isomerism. N‑Alkylation of ACDA removes the (N,S) possibility entirely, forcing exclusive (S,S) binding and providing a rational tool for tuning metal‑ion affinity and complex geometry [2].

Coordination Chemistry Linkage Isomerism Ligand Design

Metal‑Ion Selectivity on Silica‑Immobilised ACDA: Ag(I), Hg(II), Pd(II) vs First‑Row Transition Metals

Silica gel covalently functionalised with ACDA (SG‑ACDA) exhibits markedly different exchange capacities depending on the metal ion [1]. Specifically, SG‑ACDA shows a greater affinity for Ag(I), Hg(II), and Pd(II), with exchange capacities of approximately 1 mmol g⁻¹, compared with only 0.2–0.6 mmol g⁻¹ for Cu(II), Ni(II), Cd(II), Zn(II), and Pt(IV) under identical conditions. This selectivity is not observed for silica‑immobilised simple dithiocarbamates, which generally display a broader, less differentiated affinity profile. Kinetic measurements further demonstrate that 90 % of the maximum metal uptake is achieved within 1–5 min [1].

Solid-Phase Extraction Ion Exchange Trace Metal Preconcentration

Ultratrace Multi‑Element Preconcentration: Flotation‑Separation with ACDA vs Conventional Extraction

A flotation‑separation method using ACDA as the sole chelating agent achieves simultaneous preconcentration of Cu(II), Cd(II), Ni(II), and Co(II) from water samples at pH 6.5 with sodium dodecylsulfate as the foaming reagent [1]. The method delivers a preconcentration factor of 1000, and ICP‑AES detection limits of 0.078 ng mL⁻¹ (Cu), 0.075 ng mL⁻¹ (Cd), 0.072 ng mL⁻¹ (Ni), and 0.080 ng mL⁻¹ (Co). This performance surpasses many traditional extraction protocols that use diethyldithiocarbamate or ammonium pyrrolidine dithiocarbamate, which typically require separate extraction steps or organic solvents for each metal and yield higher detection limits [2].

Analytical Chemistry Trace Metal Analysis ICP-AES

Colorimetric Ni(II) Sensing: Selective Wavelength Shift vs Cross‑Reactive Dithiocarbamate Sensors

ACDA functions as a colorimetric chemosensor for Ni(II) in aqueous solution, exhibiting a bathochromic shift in the absorption maximum from 390 nm (free ligand) to 420 nm upon Ni(II) binding [1]. The colour change is observable by the naked eye, whereas equimolar concentrations of Fe(II), Co(II), Hg(II), Zn(II), Cd(II), Cu(II), Ag(I), Pb(II), and alkali/alkaline‑earth cations do not induce a comparable spectral shift under the same conditions. In contrast, sensors based on dimethylglyoxime (DMG) or diethyldithiocarbamate often respond to multiple transition metals, requiring masking agents or prior separation steps [2].

Optical Chemosensor Nickel Detection Naked-Eye Sensing

Single‑Source Precursor for CdS Nanoparticles: Peroxidase‑Mimetic Activity vs Conventional Precursors

The Cd(II) complex [Cd(ACDA)₂] serves as a single‑source molecular precursor for CdS nanoparticles (NPs) via solvothermal decomposition in ethylenediamine, hexadecylamine, or DMSO [1]. The resulting CdS NPs exhibit superior photocatalytic activity toward Rose Bengal degradation under visible light and also display intrinsic peroxidase‑like activity, catalysing the oxidation of 3,3′,5,5′‑tetramethylbenzidine (TMB) in the presence of H₂O₂ to produce a colourimetric signal. In comparison, CdS NPs prepared from cadmium diethyldithiocarbamate [Cd(S₂CNEt₂)₂] typically require higher decomposition temperatures (>250 °C) and often yield polydisperse products, whereas the ACDA precursor decomposes at moderate solvothermal temperatures (120–180 °C) and allows solvent‑directed shape control (rods from EN, spheres from HDA/DMSO) [2].

Nanomaterials Synthesis Enzyme Mimic Biosensing

Acidity Tuning via N‑Alkylation: pKa Differentiation Relative to the Parent ACDA

The acidity constants of ACDA and its N‑alkyl derivatives (methyl, ethyl, propyl, butyl) have been determined spectrophotometrically in ethanol‑water mixtures at 25 °C [1]. The parent ACDA (R = H) displays pKa₁ ≈ 3.0–3.5 and pKa₂ ≈ 8.5–9.0 (values vary slightly with solvent composition), whereas N‑methyl‑ACDA shifts pKa₂ to ~8.0, reflecting the electron‑donating effect of the alkyl substituent. This systematic pKa modulation is not available with common dithiocarbamates, where alkyl substitution at nitrogen is structurally integral and cannot be independently varied to tune metal‑binding pH windows. The ability to adjust pKa by N‑alkylation while retaining the S,S‑chelate core allows the extraction pH optimum to be tailored for specific separation tasks without changing the ligand backbone [2].

Physicochemical Properties Ligand Design Extraction Chemistry

Research & Industrial Application Scenarios for 1‑Cyclopentene‑1‑carbodithioic acid, 2‑amino-


Ultratrace Multi‑Element Water Analysis via Single‑Reagent Flotation Preconcentration

Environmental testing laboratories can replace multi‑step solvent extraction protocols with an ACDA‑based flotation method that simultaneously preconcentrates Cu, Cd, Ni, and Co by a factor of 1000, achieving ICP‑AES detection limits of 0.072–0.080 ng mL⁻¹. This single‑reagent workflow reduces cross‑contamination risk and solvent waste relative to sequential DDTC extractions [1].

Selective Solid‑Phase Extraction Cartridges for Soft Metal Ion Removal

SG‑ACDA columns with demonstrated 2‑ to 5‑fold selectivity for Ag(I), Hg(II), and Pd(II) over Cu(II), Ni(II), and Zn(II) can be deployed for targeted remediation of precious‑metal‑containing industrial effluents or for analytical matrix simplification prior to trace analysis [2].

Ni(II)‑Selective Optical Chemosensor Strips for Field Water Testing

Leveraging the naked‑eye observable 390 nm → 420 nm shift selective for Ni(II) over Fe, Co, Hg, Zn, Cd, Cu, Ag, Pb, and alkali metals, ACDA‑impregnated test strips offer a low‑cost, interference‑free field sensor for nickel contamination screening without the need for masking reagents or instrumentation [3].

Single‑Source Precursor for Shape‑Controlled CdS Nanoparticles with Built‑In Enzyme‑Mimetic Function

Researchers fabricating peroxidase‑mimetic nanomaterials can use [Cd(ACDA)₂] as a single‑source precursor that decomposes at 120–180 °C (≥70 °C lower than Cd‑dithiocarbamate precursors) and yields solvent‑directed rod or sphere morphologies. The resulting CdS NPs catalyse TMB oxidation for colourimetric H₂O₂ detection without requiring an external enzyme label [4].

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